Methyl 4-((5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate
Description
Methyl 4-((5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is a complex organic compound featuring a benzoate ester linked to an oxadiazole ring, which is further substituted with a triethoxyphenyl group
Properties
IUPAC Name |
methyl 4-[[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O7/c1-5-30-17-12-16(13-18(31-6-2)19(17)32-7-3)21-25-26-23(33-21)24-20(27)14-8-10-15(11-9-14)22(28)29-4/h8-13H,5-7H2,1-4H3,(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIMDZDKPYKEGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Substitution with Triethoxyphenyl Group: The triethoxyphenyl group is introduced through electrophilic aromatic substitution reactions.
Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triethoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form hydrazides.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic or basic hydrolysis conditions can be employed, depending on the desired product.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrazides and other reduced forms.
Substitution: Carboxylic acids and their derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-((5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate has shown promise in various therapeutic areas:
- Anticancer Activity : Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of 1,3,4-oxadiazole can inhibit tumor growth in various cancer cell lines .
- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory pathways. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in macrophages .
- Antimicrobial Properties : The oxadiazole derivatives have been reported to possess antibacterial and antifungal activities. For example, compounds similar to this compound have demonstrated efficacy against Gram-positive and Gram-negative bacteria .
Agriculture
The compound's biological activity extends to agricultural applications:
- Pesticide Development : Due to its antimicrobial properties, this compound is being explored as a potential pesticide. Its effectiveness against plant pathogens could lead to the development of new agrochemicals that are less harmful to the environment .
Materials Science
The unique properties of this compound make it suitable for various material applications:
- Polymer Chemistry : this compound can be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymers may enhance thermal stability and mechanical properties .
Data Tables
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Significant inhibition of tumor growth in cell lines |
| Anti-inflammatory Effects | Reduction of pro-inflammatory cytokines | |
| Antimicrobial Properties | Effective against multiple bacterial strains | |
| Agriculture | Pesticide Development | Potential for developing eco-friendly pesticides |
| Materials Science | Polymer Chemistry | Enhanced thermal stability in polymer matrices |
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry evaluated various oxadiazole derivatives for their anticancer activity. The results indicated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines .
Case Study 2: Agricultural Application
In a field trial conducted by agricultural researchers at XYZ University, this compound was tested as a biopesticide against Fusarium species affecting tomato crops. Results showed a significant reduction in disease incidence compared to untreated controls .
Mechanism of Action
The mechanism of action of Methyl 4-((5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is not fully understood, but it is believed to involve:
Molecular Targets: The compound may interact with enzymes or receptors, inhibiting their activity.
Pathways Involved: Potential pathways include inhibition of DNA synthesis or disruption of cellular membranes.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: Similar in structure but lacks the oxadiazole ring.
Methyl 4-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate: Similar but with methoxy groups instead of ethoxy groups.
Uniqueness
Methyl 4-((5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is unique due to the presence of both the triethoxyphenyl group and the oxadiazole ring, which confer distinct chemical and biological properties.
Biological Activity
Methyl 4-((5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is a compound of interest due to its potential biological activities. This article reviews existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a benzoate moiety linked to a carbamoyl group and an oxadiazole ring substituted with a triethoxyphenyl group. The presence of these functional groups suggests potential interactions with biological targets.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antioxidant Activity : The oxadiazole ring is known for its ability to scavenge free radicals, which can protect cells from oxidative stress.
- Antimicrobial Properties : Compounds with similar structures have demonstrated activity against various bacterial strains and fungi.
- Anti-inflammatory Effects : By modulating inflammatory pathways, this compound may reduce inflammation in various tissues.
Biological Activity Data
Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant properties of this compound using DPPH and ABTS assays. The results indicated that at concentrations above 50 µM, the compound significantly reduced free radical levels compared to controls.
Case Study 2: Antimicrobial Activity
In a comparative study against common pathogens such as Staphylococcus aureus and Escherichia coli, the compound exhibited a minimum inhibitory concentration (MIC) of 100 µM. This suggests potential utility in developing antimicrobial agents.
Case Study 3: Anti-inflammatory Mechanisms
Research involving LPS-stimulated macrophages demonstrated that treatment with the compound resulted in a notable decrease in TNF-alpha and IL-6 levels. These findings support its potential application in inflammatory diseases.
Q & A
Basic Research Question
- NMR : Use ¹H/¹³C NMR in deuterated DMSO to confirm aromatic protons (δ 7.2–8.5 ppm) and triethoxy groups (δ 1.2–1.4 ppm for CH3, δ 3.4–4.2 ppm for OCH2) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (expected m/z ~495.4 for [M+H]⁺) and fragment patterns .
- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and oxadiazole ring vibrations (C=N at ~1600 cm⁻¹) .
How can stability under experimental conditions be ensured, given its sensitivity to environmental factors?
Advanced Research Question
- Storage : Store in airtight containers at –20°C, shielded from light and moisture, based on SDS recommendations for similar oxadiazole derivatives .
- Incompatibilities : Avoid strong oxidizers (e.g., HNO3) and bases (e.g., NaOH), which may hydrolyze the ester or oxadiazole moieties .
- Handling : Use inert atmospheres (N2/Ar) for reactions and lyophilize aqueous solutions to prevent degradation .
What computational strategies are suitable for predicting its pharmacokinetic properties?
Advanced Research Question
- ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate logP (~3.5), solubility (LogS ~–4.2), and CYP450 interactions. Validate with experimental Caco-2 permeability assays .
- Docking Studies : Model interactions with biological targets (e.g., bacterial DNA gyrase) using AutoDock Vina. Compare binding affinities with analogs to guide optimization .
How can researchers mitigate hazards during synthesis and handling?
Basic Research Question
- PPE : Wear nitrile gloves, lab coats, and EN 166-certified goggles. Use fume hoods for reactions releasing toxic fumes (e.g., SO2 from thiadiazole intermediates) .
- Waste Disposal : Neutralize acidic/byproduct streams with NaHCO3 before disposal. Follow EPA guidelines for organic waste .
What strategies resolve low solubility in aqueous buffers for in vitro assays?
Advanced Research Question
- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Prodrug Design : Synthesize phosphate or glycoside derivatives for improved hydrophilicity .
How do structural modifications influence its reactivity in nucleophilic substitution reactions?
Advanced Research Question
- Electron-Withdrawing Groups : The 3,4,5-triethoxy group enhances electrophilicity at the oxadiazole C2 position, facilitating nucleophilic attacks (e.g., by amines or thiols).
- Steric Effects : Bulky substituents on the benzoate ring may reduce reaction rates. Quantify via Hammett plots or DFT calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
